N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes an azepane ring, a methylphenyl group, and a furan carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Attachment of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to introduce the methylphenyl group onto the azepane ring.
Formation of the Furan Carboxamide Moiety: The final step involves the reaction of the intermediate compound with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring or the azepane nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide: Similar structure but with a benzamide instead of a furan carboxamide.
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to benzene, thiophene, or pyrrole rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C20H26N2O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H26N2O2/c1-16-8-10-17(11-9-16)18(22-12-4-2-3-5-13-22)15-21-20(23)19-7-6-14-24-19/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,21,23) |
InChI Key |
SKOSUCKDYBLVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCCCCC3 |
Origin of Product |
United States |
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